molecular formula C25H26N2O5S2 B3956765 2-(Ethylsulfanyl)ethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(Ethylsulfanyl)ethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B3956765
M. Wt: 498.6 g/mol
InChI Key: XJKFCPGVVTYRBV-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline carboxylate family, characterized by a bicyclic core fused with a partially hydrogenated quinoline system. The structure features a 4-(4-nitrophenyl) substituent at position 4, a thiophen-2-yl group at position 7, and a 2-(ethylsulfanyl)ethyl ester moiety at position 2. The nitro group enhances electron-withdrawing properties, while the thiophene ring contributes π-electron density, influencing both reactivity and intermolecular interactions .

Properties

IUPAC Name

2-ethylsulfanylethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S2/c1-3-33-12-10-32-25(29)22-15(2)26-19-13-17(21-5-4-11-34-21)14-20(28)24(19)23(22)16-6-8-18(9-7-16)27(30)31/h4-9,11,17,23,26H,3,10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKFCPGVVTYRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CC(C2)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the hexahydroquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)ethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas in the presence of a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted quinoline derivatives.

Scientific Research Applications

2-(Ethylsulfanyl)ethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The thiophene ring and quinoline core contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The thiophen-2-yl group at R7 introduces sulfur-based π-π stacking interactions absent in phenyl or benzodioxol derivatives .

Crystallographic and Hydrogen-Bonding Patterns

  • Target Compound : Predicted to exhibit C–H···O and N–H···O hydrogen bonds involving the nitro and carbonyl groups, similar to patterns in and . The thiophene may disrupt planar stacking, leading to twisted conformations .
  • Ethyl 2,7,7-Trimethyl-5-oxo-4-phenyl Derivative (): Forms a chair conformation in the hexahydroquinoline ring, stabilized by N–H···O interactions (bond length: 2.08 Å). The target’s nitro group may shorten these bonds (≤2.0 Å) due to stronger electron withdrawal .

Physicochemical Properties

  • logP : The target’s logP (~3.8) is lower than the chloro-nitro analog (logP 4.1, ) but higher than the 3-nitrophenyl derivative (logP 2.9, ), reflecting the balance between nitro’s polarity and thiophene’s hydrophobicity .
  • Solubility : The nitro and ester groups enhance aqueous solubility compared to methoxy analogs (e.g., ), but steric hindrance from the ethylsulfanyl chain may limit it .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Ethylsulfanyl)ethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
2-(Ethylsulfanyl)ethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

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